molecular formula C19H20FN3O3S B2501234 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 1787880-18-5

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No. B2501234
CAS RN: 1787880-18-5
M. Wt: 389.45
InChI Key: GRLSWGUEHIUGQH-UHFFFAOYSA-N
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Description

The compound is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, including cyclooxygenases (COX) and carbonic anhydrases (CA), which are implicated in inflammatory processes and tumor growth, respectively .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide core to enhance biological activity and selectivity. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity . Similarly, the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction indicates the versatility of methods available for constructing these compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can significantly influence their biological activity. For example, the planarity between the pyrazole and benzenesulfonamide rings, as observed in a related compound, can affect the interaction with target enzymes . Intramolecular hydrogen bonding and the dihedral angle between terminal rings are also structural features that can impact the efficacy and selectivity of these molecules .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, which are essential for their biological function. The reactivity of these compounds can be tailored by substituting different functional groups, which can lead to the inhibition of target enzymes. For example, the introduction of a phenylthiazol moiety has been shown to result in high-affinity inhibitors of kynurenine 3-hydroxylase .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological application. These properties are influenced by the substituents on the benzenesulfonamide core. For instance, the presence of fluorine can affect the lipophilicity and metabolic stability of the compound, which in turn can influence its oral activity and potency as a COX-2 inhibitor . Additionally, the introduction of substituents like hydroxy, methoxy, or trimethoxy groups can impact the cytotoxicity and enzyme inhibition potential of these molecules .

Scientific Research Applications

Synthesis and Characterization

The synthesis of celecoxib derivatives, including compounds structurally similar to the queried chemical, involves the reaction of alkyl/aryl isothiocyanates with celecoxib. These derivatives have been evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer agents, and inhibitors of HCV NS5B RdRp activity. The study emphasizes the therapeutic potential of these compounds without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Küçükgüzel et al., 2013).

Anti-Inflammatory and Analgesic Activities

A series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activities. Fluorine substitution on the benzenesulfonamide moiety, along with an electron-donating group, has shown selectivity and potency for COX-2 inhibition. These compounds display interesting pharmacokinetic properties and anti-inflammatory activity in vivo, representing a new lead structure for the development of COX-2 specific inhibitors (Pal et al., 2003).

Anticancer Activities

Compounds synthesized from the 1,5-diarylpyrazole class, including celecoxib (SC-58635), have been identified as potent and selective inhibitors of COX-2, both in vitro and in vivo. This research has contributed to the development of celecoxib for clinical trials, aiming at the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Herbicidal Activity

N-(2-pyrazolin-1-ylformyl) benzenesulfonamides form a new group of compounds with herbicidal activity, particularly as a post-emergence activity on dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids, offering a new approach to weed management (Eussen et al., 1990).

Metal Ion Sensing

A pyrazoline derivative has been developed for metal ion selectivity based on fluorometric detection. This derivative shows significant fluorescence intensity decrease upon interaction with Hg^2+ ions, demonstrating its potential as a selective fluorometric "turn-off" sensor for mercury detection (Bozkurt & Gul, 2018).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-22-18(14-8-9-14)11-15(21-22)12-23(13-16-5-4-10-26-16)27(24,25)19-7-3-2-6-17(19)20/h2-7,10-11,14H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLSWGUEHIUGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

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